
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate is a chemical compound that combines the properties of a perfluoroalkyl ether and an amine with a sulfonate group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate typically involves the reaction of 3-(Perfluoroethoxy)propan-1-amine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in industrial settings. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like thiols or amines. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products
Substitution Reactions: Products include various substituted amines and sulfonates.
Oxidation and Reduction: Products include nitroso, nitro, secondary, and tertiary amines.
Coupling Reactions: Products include complex organic molecules with extended conjugation.
Scientific Research Applications
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the perfluoroalkyl ether group imparts hydrophobic characteristics. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)propan-1-amine
- N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate is unique due to its combination of a perfluoroalkyl ether and an amine with a sulfonate group. This structure imparts distinct properties, such as high thermal stability, chemical resistance, and the ability to interact with both hydrophilic and hydrophobic environments. These characteristics make it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C11H13ClF5NO4S |
|---|---|
Molecular Weight |
385.74 g/mol |
IUPAC Name |
4-chlorobenzenesulfonic acid;3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C6H5ClO3S.C5H8F5NO/c7-5-1-3-6(4-2-5)11(8,9)10;6-4(7,8)5(9,10)12-3-1-2-11/h1-4H,(H,8,9,10);1-3,11H2 |
InChI Key |
DFMVTVVULPLHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Cl.C(CN)COC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)
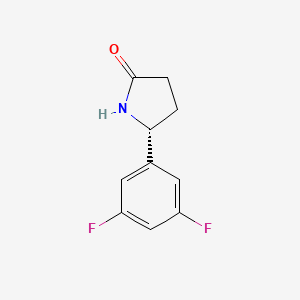
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
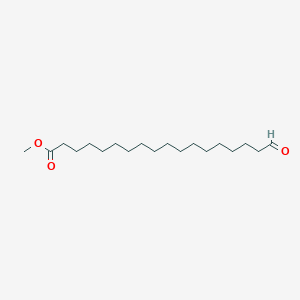

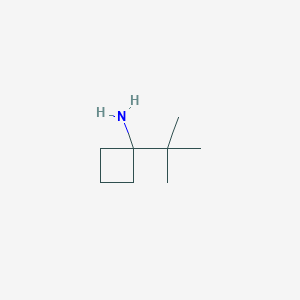


![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)

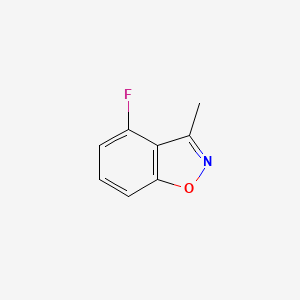
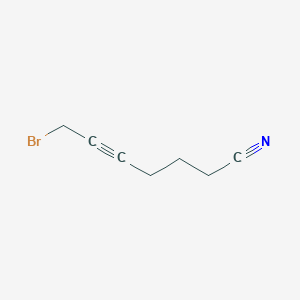
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

